molecular formula C15H11O7+ B077816 Delphinidin CAS No. 13270-61-6

Delphinidin

Cat. No.: B077816
CAS No.: 13270-61-6
M. Wt: 303.24 g/mol
InChI Key: JKHRCGUTYDNCLE-UHFFFAOYSA-O
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Description

3,3’,4’,5,5’,7-Hexahydroxyflavylium, also known as delphinidin chloride, is a naturally occurring anthocyanidin. It is a pigment found in various fruits and flowers, contributing to their vibrant colors. This compound is known for its antioxidant properties and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4’,5,5’,7-Hexahydroxyflavylium typically involves the condensation of appropriate phenolic compounds under acidic conditions. One common method is the reaction of phloroglucinol with 3,4,5-trihydroxybenzaldehyde in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as berries and flowers. The extraction process includes maceration, filtration, and purification steps to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3,3’,4’,5,5’,7-Hexahydroxyflavylium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3’,4’,5,5’,7-Hexahydroxyflavylium has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator due to its color-changing properties.

    Biology: Studied for its antioxidant activity and potential to protect cells from oxidative stress.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Used as a natural dye in food and cosmetic products.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways, including the JAK/STAT3 and MAPK pathways, which are involved in cell proliferation and apoptosis .

Biological Activity

Delphinidin is a naturally occurring anthocyanin, a type of flavonoid widely recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other health benefits. The findings discussed are supported by various studies, case reports, and experimental data.

Overview of this compound

This compound is primarily found in fruits and vegetables, contributing to their vibrant colors. It possesses significant health-promoting properties, including:

  • Antioxidant Activity : Neutralizes free radicals and reduces oxidative stress.
  • Anti-inflammatory Effects : Modulates inflammatory pathways.
  • Anticancer Properties : Induces apoptosis in cancer cells and inhibits tumor growth.

Anticancer Activity

This compound has been extensively studied for its potential anticancer effects across various cancer types. The following table summarizes key findings from recent research.

Cancer TypeMechanism of ActionKey Findings
Colorectal CancerInhibits integrin/FAK signaling and promotes apoptosisSuppresses cell migration and invasion; downregulates EMT markers like Snail and MMP-2 .
Breast CancerInduces apoptosis via caspase activation and alters Bcl-2 family proteinsReduces cell proliferation in MDA-MB-231 cells; enhances chromatin condensation .
Lung CancerInhibits HIF-1α and VEGF expressionSuppresses angiogenesis through ERK and PI3K/Akt/mTOR pathways .
Hepatic CancerTriggers apoptosis by modulating p53 and NF-κB pathwaysInduces cell cycle arrest; enhances pro-apoptotic signaling .
LeukemiaReduces antioxidant levels, increases ROS productionPromotes apoptosis in leukemia cell lines .

Case Studies

  • Colorectal Cancer : A study demonstrated that this compound significantly inhibited the migration and invasion of colorectal cancer cells (DLD-1) by downregulating integrin αV/β3 expression and interfering with focal adhesion kinase (FAK) signaling. The treatment also led to the upregulation of miR-204-3p, which plays a critical role in regulating cancer cell motility .
  • Breast Cancer : Research showed that this compound treatment resulted in increased apoptosis in human breast cancer cells (MDA-MB-231). The mechanism involved chromatin condensation and the activation of apoptotic pathways, indicating its potential as a therapeutic agent for breast cancer prevention .

Antioxidant Properties

This compound exhibits potent antioxidant activity, which helps protect cells from oxidative damage. This property is crucial for preventing chronic diseases such as cancer and cardiovascular diseases. Studies have shown that this compound can scavenge free radicals effectively due to its unique molecular structure, which includes three hydroxyl groups on the B ring .

Anti-inflammatory Effects

This compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-κB. This action contributes to its protective effects against various inflammatory diseases. For instance, it has been shown to reduce the expression of inflammatory markers in animal models of obesity and diabetes .

Neuroprotective Effects

Recent studies indicate that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to enhance cognitive function has been attributed to its antioxidant properties .

Properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5H,(H5-,16,17,18,19,20,21)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHRCGUTYDNCLE-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11O7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

528-53-0 (chloride)
Record name Delphinidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80862123
Record name Delphinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Delphinidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13270-61-6
Record name 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13270-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delphinidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delphinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPHINIDIN CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031A4BN94T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Delphinidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 350 °C
Record name Delphinidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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